molecular formula C20H22O4 B187617 Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester CAS No. 111833-05-7

Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester

Cat. No. B187617
M. Wt: 326.4 g/mol
InChI Key: ZTJIGZMNTRKRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester, also known as 4-hexylresorcinol, is a chemical compound that belongs to the family of resorcinols. It is commonly used in the food industry as a preservative and in the cosmetic industry as a skin-lightening agent. This compound has also been studied for its potential therapeutic applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

In addition to its antimicrobial and anticancer properties, Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been shown to exhibit antioxidant and anti-inflammatory effects. It has also been studied for its potential use in the treatment of skin disorders, as it has been shown to inhibit the production of melanin and reduce skin pigmentation.

Advantages And Limitations For Lab Experiments

One advantage of using Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. One area of research is the development of new antimicrobial agents based on the structure of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. Another area of research is the investigation of its potential use in the treatment of skin disorders, such as hyperpigmentation and melasma. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of cancer.

Scientific Research Applications

Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antimicrobial properties against a wide range of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

111833-05-7

Product Name

Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-hexylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22)

InChI Key

ZTJIGZMNTRKRHK-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.38 g. of 4-hydroxybenzoic acid is dissolved in 50 cc. of pyridine and mixed at -10° dropwise with a solution of 2.4 g. of 4-hexyloxybenzoic acid chloride in 10 cc. of diethyl ether. The reaction mixture is refluxed for 4 hours, the solvents are distilled off, the remainder is taken up in 50 cc. of ether, and shaken neutral with dilute hydrochloric acid and then with water. After drying, the ether is removed by evaporation, the solid residue is dissolved in chloroform, mixed with a few drops of ether, and filtered over kieselguhr. Thereafter, by fractional crystallization, with the addition of 6 cc. of ethanol, 4-(4-hexylbenzoyloxy)-benzoic acid is obtained, which is recrystallized from ethanol, m.p. 162°, t.p. 235°.
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